molecular formula C29H42N6O9 B1664860 Amicetin CAS No. 17650-86-1

Amicetin

Cat. No. B1664860
CAS RN: 17650-86-1
M. Wt: 618.7 g/mol
InChI Key: HDNVYHWHCVTDIV-AUHWTNQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amicetin is an antibacterial and antiviral agent, belongs to a group of disaccharide nucleoside antibiotics featuring an α-(1→4)-glycoside bond in the disaccharide moiety.

Scientific Research Applications

Biosynthesis and Genetic Engineering

  • Amicetin, an antibacterial and antiviral agent, is part of a group of disaccharide nucleoside antibiotics. The study by (Zhang et al., 2012) explored its biosynthesis gene cluster in Streptomyces vinaceusdrappus NRRL 2363. This research is significant for understanding the genetic and enzymatic pathways involved in amicetin production, which can have implications in genetic engineering for enhanced antibiotic production.

Glycosyltransferase Reversibility

  • The reversibility of the retaining glycosyltransferase involved in amicetin biosynthesis was characterized in a study by (Chen et al., 2013). They discovered that AmiG, a glycosyltransferase, is reversible and exhibits substrate flexibility, which opens avenues for diversifying nucleoside antibiotics and understanding natural-product biosynthesis mechanisms.

Ribosomal Binding and Antimicrobial Action

  • The binding of amicetin to the ribosomal subunit and its selective inhibition of prokaryotic translation were investigated by (Serrano et al., 2020). This research is crucial for developing new antibiotics with selective action against bacterial protein synthesis, which can be especially beneficial in treating tuberculosis and other bacterial infections.

NMR Structure Analysis

  • The solution state NMR structure of amicetin was determined in a study by (Shammas et al., 2007). Understanding the structure of antibiotics like amicetin at a molecular level is essential for the development of novel antimicrobial agents and the study of their interaction with bacterial ribosomes.

Anti-Mycobacterial Properties

  • A study by (Bu et al., 2014) identified amicetin's anti-mycobacterial properties, highlighting its potential use in treating infections caused by Mycobacterium species. This is significant in the context of increasing resistance to conventional antibiotics.

Inhibition of Ribonuclease P Activity

  • The inhibitory effects of amicetin on ribonuclease P activity were explored by (Kalavrizioti et al., 2003). This research adds to our understanding of how antibiotics like amicetin can affect cellular processes beyond protein synthesis, potentially leading to new insights into antibiotic mechanisms of action.

properties

CAS RN

17650-86-1

Product Name

Amicetin

Molecular Formula

C29H42N6O9

Molecular Weight

618.7 g/mol

IUPAC Name

4-[[(2S)-2-amino-3-hydroxy-2-methylpropanoyl]amino]-N-[1-[(2R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C29H42N6O9/c1-15-19(44-26-24(38)23(37)22(34(4)5)16(2)43-26)10-11-21(42-15)35-13-12-20(33-28(35)41)32-25(39)17-6-8-18(9-7-17)31-27(40)29(3,30)14-36/h6-9,12-13,15-16,19,21-24,26,36-38H,10-11,14,30H2,1-5H3,(H,31,40)(H,32,33,39,41)/t15-,16-,19+,21-,22-,23+,24-,26-,29+/m1/s1

InChI Key

HDNVYHWHCVTDIV-AUHWTNQGSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)[C@](C)(CO)N)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)N(C)C)O)O

SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O

Canonical SMILES

CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)NC(=O)C(C)(CO)N)OC4C(C(C(C(O4)C)N(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amicetin;  Amicetin-A;  Amicetin A;  D-13;  D 13;  D13;  Sacromycin;  U-4761;  U 4761;  U4761; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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